molecular formula C17H27N5O2 B2452715 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1251695-54-1

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2452715
CAS No.: 1251695-54-1
M. Wt: 333.436
InChI Key: UNHUSTKHUCPHEC-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperidine and pyridazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridazine intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of solvents like toluene or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine and pyridazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxy-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone apart is its unique combination of piperidine and pyridazine moieties, which confer distinct pharmacological properties. This makes it a valuable compound for the development of new drugs and therapeutic agents .

Properties

IUPAC Name

2-methoxy-1-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-14-5-3-4-8-22(14)16-7-6-15(18-19-16)20-9-11-21(12-10-20)17(23)13-24-2/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHUSTKHUCPHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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